molecular formula C16H15BrO2 B8201227 2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene

2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene

Cat. No.: B8201227
M. Wt: 319.19 g/mol
InChI Key: CYZZIHDKZSSSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, methoxy, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene typically involves multiple steps, starting from simpler aromatic compounds

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene can undergo several types of chemical reactions:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield benzaldehyde or benzoic acid, while substitution of the bromo group can produce various substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzyloxy and methoxy groups are electron-donating, while the bromo group is electron-withdrawing, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methoxy-3-vinylbenzene: Lacks the bromo substituent, resulting in different reactivity.

    2-(Benzyloxy)-5-chloro-1-methoxy-3-vinylbenzene: Similar structure but with a chloro group instead of bromo, leading to different chemical properties.

    2-(Benzyloxy)-5-bromo-1-methoxybenzene: Lacks the vinyl group, affecting its reactivity and applications.

Uniqueness

2-(Benzyloxy)-5-bromo-1-methoxy-3-vinylbenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-bromo-1-ethenyl-3-methoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-3-13-9-14(17)10-15(18-2)16(13)19-11-12-7-5-4-6-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZZIHDKZSSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.